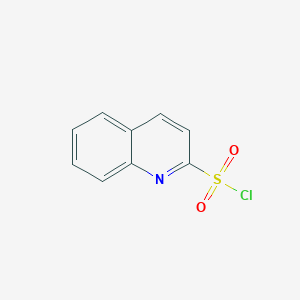
Quinoline-2-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2-sulfonyl Chloride is an important organic compound in the field of chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-2-sulfonyl Chloride can be synthesized through several methods. One common method involves the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides. This reaction is typically carried out under transition-metal-free conditions and involves the use of carbon disulfide (CS2) and diethylamine (Et2NH) as reagents . The reaction proceeds efficiently and exhibits a wide substrate scope and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of readily available sulfonylating agents and quinoline derivatives. The process is optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoline-2-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and other substituted quinoline derivatives .
Scientific Research Applications
Quinoline-2-sulfonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Quinoline-2-sulfonyl Chloride exerts its effects involves its ability to act as an electrophilic reagent. It can activate quinoline N-oxides and other substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinoline-2-sulfonyl Chloride include other sulfonyl chlorides and quinoline derivatives, such as quinoline-8-sulfonyl chloride and quinoline-2-sulfenyl chloride .
Uniqueness
This compound is unique due to its specific reactivity and the ability to undergo deoxygenative C2-H sulfonylation reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
quinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
InChI Key |
VHXJRLYFEJAIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


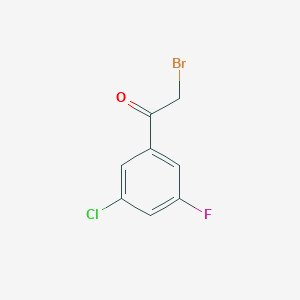
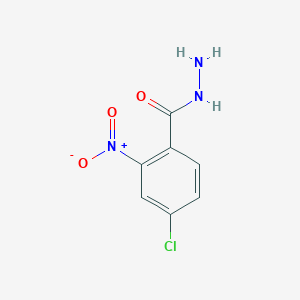
![cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
![1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12441335.png)
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)

![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12441350.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)
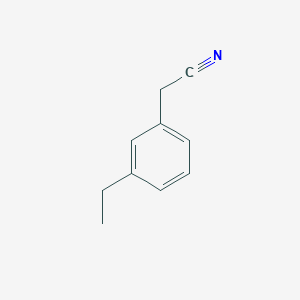

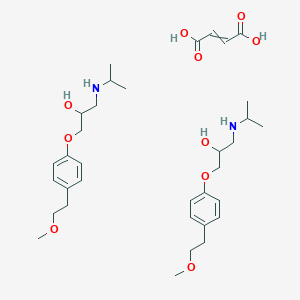
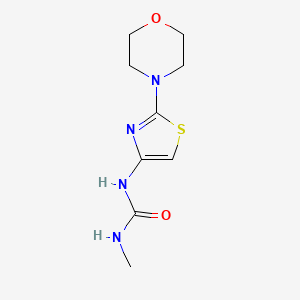
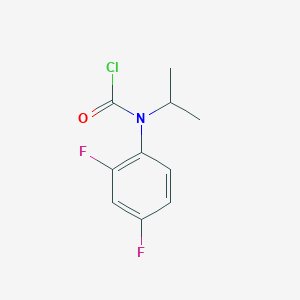
![8-(6-Methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B12441400.png)
